1,2,4,5-Tetrakis(4-carboxyphenyl)benzene
Overview
Description
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene is an organic compound with a molecular structure that features four carboxyl phenyl groups symmetrically attached to a central benzene core . This compound is often used as an organic linker in the synthesis of metal-organic frameworks (MOFs) due to its unique structural properties .
Mechanism of Action
Target of Action
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (H4TCPB) is an organic linker with a molecular structure that has four carboxyl phenyl groups symmetrically attached to the central benzene core . It primarily targets thorium (IV) ions, forming the central unit of metal-organic frameworks (MOFs) in mononuclear and binuclear clusters .
Mode of Action
H4TCPB interacts with thorium (IV) ions through coordination bonds, leading to the formation of MOFs . The carboxyl phenyl groups of H4TCPB provide multiple coordination sites, allowing for the formation of complex structures with thorium (IV) ions .
Biochemical Pathways
It’s known that h4tcpb-based mofs exhibit luminescence under an ultraviolet environment
Result of Action
The primary result of H4TCPB’s action is the formation of luminescent thorium-based MOFs . These MOFs show blue ligand-based luminescence under an ultraviolet environment , indicating potential applications in areas such as sensing, imaging, and light-emitting devices.
Action Environment
The action of H4TCPB is influenced by various environmental factors. For instance, the formation of H4TCPB-based MOFs requires a specific reaction system, including metal salt, ligand, solvent, and acid . Changes in these conditions could potentially affect the formation and properties of the resulting MOFs.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene can be synthesized using a Suzuki coupling reaction . The process involves the reaction of 1,2,4,5-tetrabromobenzene with 4-carboxyphenylboronic acid in the presence of a palladium catalyst and a base . The reaction typically occurs in a solvent such as dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction remains a standard approach due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding carboxylates.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Carboxylates and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Similar structure but with three carboxyl phenyl groups.
4,4’,4’‘,4’‘’-Benzene-1,2,4,5-tetrayltetrabenzoic acid: Another compound with a similar core structure but different functional groups.
Uniqueness
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene is unique due to its symmetrical structure and the presence of four carboxyl phenyl groups, which provide multiple coordination sites for metal ions . This makes it particularly effective in forming stable and highly porous metal-organic frameworks .
Properties
IUPAC Name |
4-[2,4,5-tris(4-carboxyphenyl)phenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22O8/c35-31(36)23-9-1-19(2-10-23)27-17-29(21-5-13-25(14-6-21)33(39)40)30(22-7-15-26(16-8-22)34(41)42)18-28(27)20-3-11-24(12-4-20)32(37)38/h1-18H,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTQKANXPMBQCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1078153-58-8 | |
Record name | 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A: H4TCPB acts as an organic linker, coordinating to metal ions through its four carboxylate groups. These carboxylate groups can adopt various coordination modes, such as bridging and chelating-bridging, leading to the formation of diverse MOF structures. [, , ] For example, in Zr-CAU-24, H4TCPB links Zr(IV) ions, forming a structure with a 4,3-connected tbo topology. []
ANone:
- Spectroscopic data: While the provided research doesn't explicitly list all spectroscopic data, H4TCPB and its derivatives commonly exhibit characteristic peaks in techniques like NMR and IR spectroscopy. For instance, Zr-CAU-24 displays both uranyl and TCPB luminescence, indicating characteristic peaks in fluorescence spectroscopy. []
A: Yes, the porous nature and tunable structures of H4TCPB-based MOFs make them suitable for catalytic applications. For example, ZnPO-MOF, incorporating (porphyrin)Zn struts within the H4TCPB framework, effectively catalyzes acyl-transfer reactions by preconcentrating substrates within its pores. [] Another example is MOF-LS10, which demonstrates dual catalytic activity by efficiently catalyzing CO2 cycloaddition with epoxides and photocatalyzing benzylamine coupling. []
A: Yes, electronic structure calculations have been employed to study H4TCPB-based MOFs. For instance, in DA-MOF, incorporating C60 guests, calculations revealed the influence of C60 on the electronic structure, providing insights into the enhanced photoelectric conductivity observed. []
A: Although the provided research doesn't delve into specific formulation strategies for H4TCPB-based MOFs, selecting appropriate metal ions and synthesis conditions is crucial for tuning stability. For instance, using Zr(IV) instead of other metal ions resulted in water-stable Zr-CAU-24 and Zr-LMOF, allowing for applications in aqueous environments. [, ]
ANone: Various techniques are employed to characterize H4TCPB-based MOFs, including:
- Single crystal X-ray diffraction: Used to determine the crystal structure and pore size of the MOFs. [, , ]
- Fluorescence spectroscopy: Used to investigate the luminescent properties of the MOFs and their response to analytes. [, , , ]
- Thermogravimetric analysis: Used to determine the thermal stability of the MOFs. [, ]
- Gas adsorption measurements: Used to analyze the porosity and surface area of the MOFs, particularly their capacity for H2 uptake. []
ANone: The provided research primarily focuses on the synthesis and applications of H4TCPB-based MOFs and doesn't delve into the environmental impact of H4TCPB or its degradation products. Further research is needed to assess its environmental fate and potential risks.
ANone: Yes, numerous organic linkers can be used to construct MOFs. The choice of linker depends on the desired properties of the final MOF. Some alternatives mentioned in the research include:
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